1,3-Dichloro-5-(2-methylpropoxy)benzene
Description
1,3-Dichloro-5-(2-methylpropoxy)benzene (CAS: 1870748-13-2) is a substituted aromatic compound featuring a benzene ring with chlorine atoms at the 1- and 3-positions and a 2-methylpropoxy (isobutoxy) group at the 5-position. Its molecular formula is C₁₀H₁₂Cl₂O, with a molecular weight of approximately 219 g/mol. The isobutoxy substituent introduces steric bulk and moderate electron-donating effects, influencing the compound’s solubility and reactivity. It is commercially available with a purity of 95% (Combi-Blocks ID: YF-5173) and is utilized as an intermediate in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
1,3-dichloro-5-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHKOXLSXMUVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(2-methylpropoxy)benzene can be synthesized through the chlorination of benzene, followed by the introduction of a 2-methylpropoxy group. The reaction typically involves the use of chlorine gas and a catalyst to facilitate the chlorination process. The 2-methylpropoxy group is then introduced through a nucleophilic substitution reaction using 2-methylpropyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic nature of chlorine gas and other reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 1,3-dihydroxy-5-(2-methylpropoxy)benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 1,3-dihydroxy-5-(2-methylpropoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dichloro-5-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(2-methylpropoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the 2-methylpropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 1,3-dichloro-5-(2-methylpropoxy)benzene share the 1,3-dichlorobenzene core but differ in the substituent at the 5-position. These variations significantly alter physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Physicochemical Properties
Environmental and Thermodynamic Behavior
- Volatility and Solubility :
- The trifluoromethyl group reduces water solubility, as seen in 1,3-Dichloro-5-(trifluoromethyl)benzene, whereas the isobutoxy group enhances organic-phase partitioning .
- Henry’s Law constants for chlorinated benzenes (e.g., 8.4 × 10⁻² for 1,3-Dichloro-5-[(2S)-tetrachlorobutan-2-yl]benzene) suggest substituents critically influence atmospheric persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
